molecular formula C8H8INO2 B7869613 1-Iodo-4,5-dimethyl-2-nitrobenzene

1-Iodo-4,5-dimethyl-2-nitrobenzene

Cat. No.: B7869613
M. Wt: 277.06 g/mol
InChI Key: OEMBENQUVUSNGM-UHFFFAOYSA-N
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Description

1-Iodo-4,5-dimethyl-2-nitrobenzene (CAS: 39763-72-9) is a halogenated aromatic compound with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . Its IUPAC name reflects the substituents: an iodine atom at position 1, methyl groups at positions 4 and 5, and a nitro group at position 2. The compound is commercially available as a powder and stored at room temperature, though detailed safety data remain unspecified . Its structure (Fig. 1) is characterized by a benzene ring with electron-withdrawing (nitro) and electron-donating (methyl) groups, influencing its reactivity and physical properties.

Fig. 1: Structure of this compound.

Properties

IUPAC Name

1-iodo-4,5-dimethyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMBENQUVUSNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4,5-dimethyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Iodo-4,5-dimethyl-2-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-iodo-4,5-dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three derivatives with analogous halogen-nitro-aromatic frameworks:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1-Iodo-4,5-dimethyl-2-nitrobenzene 39763-72-9 C₈H₈INO₂ 277.06 I (1), CH₃ (4,5), NO₂ (2) Methyl groups enhance solubility in organic solvents; nitro group directs reactivity .
1-Iodo-4,5-dimethoxy-2-nitrobenzene N/A C₈H₈INO₄ ~309.06* I (1), OCH₃ (4,5), NO₂ (2) Methoxy groups increase electron density, altering reactivity in electrophilic substitution .
1-Iodo-3,5-dinitrobenzene N/A C₆H₃IN₂O₄ ~325.91 I (1), NO₂ (3,5) Strong electron-withdrawing effects from dual nitro groups reduce ring activation .

*Calculated based on molecular formula.

Key Observations:

  • Substituent Effects:
    • Methyl vs. Methoxy: Methyl groups (electron-donating) in this compound moderately activate the ring for electrophilic substitution compared to methoxy groups (stronger electron-donating), which may lead to faster reaction kinetics in the latter .
    • Nitro Positioning: The nitro group at position 2 in the target compound directs further substitution to meta positions, whereas 1-Iodo-3,5-dinitrobenzene’s dual nitro groups create a highly deactivated ring, limiting reactivity .
  • Synthetic Pathways:
    • The target compound may be synthesized via decarboxylative iodination analogous to 1-Iodo-4,5-dimethoxy-2-nitrobenzene, which uses Ag/Cu mediators and NaI in DMSO .
    • Direct nitration or iodination methods are less feasible for 1-Iodo-3,5-dinitrobenzene due to steric and electronic challenges .

Physicochemical Properties

  • Solubility: Methyl groups improve solubility in non-polar solvents (e.g., toluene) compared to methoxy derivatives, which exhibit higher polarity .
  • Stability: Nitro groups in all compounds confer thermal stability, but 1-Iodo-3,5-dinitrobenzene’s dual nitro groups may increase sensitivity to shock or friction .

Biological Activity

1-Iodo-4,5-dimethyl-2-nitrobenzene is a halogenated nitroaromatic compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8INO2C_8H_8INO_2 and is characterized by the presence of an iodine atom, two methyl groups, and a nitro group attached to a benzene ring. Its structural formula can be represented as follows:

Structural Formula C6H3(I)(CH3)2(NO2)\text{Structural Formula }\quad \text{C}_6H_3(I)(CH_3)_2(NO_2)

The biological activity of this compound is hypothesized to be linked to its ability to interact with various molecular targets within cells. Similar compounds have demonstrated the following mechanisms:

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties. Compounds in its class have shown effectiveness against bacteria and fungi. For instance:

Microorganism Activity Reference
E. coliInhibitory
S. aureusInhibitory
Candida spp.Moderate

Antitumor Activity

Research indicates that similar nitroaromatic compounds may exhibit antitumor effects through apoptosis induction and cell cycle arrest mechanisms. The potential pathways include:

  • Inhibition of Kinase Activity : Certain derivatives have been shown to inhibit kinases involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitrobenzene derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The findings suggested a dose-dependent increase in cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

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